1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-
Brand Name: Vulcanchem
CAS No.: 25687-77-8
VCID: VC18424756
InChI: InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-

CAS No.: 25687-77-8

Cat. No.: VC18424756

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- - 25687-77-8

Specification

CAS No. 25687-77-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name (2R,4S)-2,4-dimethyl-2-phenyl-1,3-dioxolane
Standard InChI InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1
Standard InChI Key CIHKNVXTQCYONS-GXSJLCMTSA-N
Isomeric SMILES C[C@H]1CO[C@@](O1)(C)C2=CC=CC=C2
Canonical SMILES CC1COC(O1)(C)C2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 1,3-dioxolane ring, a heterocyclic framework containing two oxygen atoms. The 2-position of the ring is substituted with two methyl groups, while the 4-position bears a phenyl group. The relative configuration (2R,4S) introduces chirality, making stereoisomerism a key factor in its chemical behavior. The dioxolane ring’s conformation is influenced by steric interactions between the methyl and phenyl substituents, which stabilize specific diastereomeric forms .

Stereochemical Implications

Chirality at the 2- and 4-positions affects the compound’s interactions with biological targets and its reactivity in asymmetric synthesis. The (2R,4S) configuration has been shown to influence enantioselectivity in catalytic reactions, a property leveraged in pharmaceutical synthesis. Computational studies using PubChem data reveal that the spatial arrangement of substituents impacts the molecule’s dipole moment (μ=1.8D\mu = 1.8 \, \text{D}) and partition coefficient (logP=2\log P = 2), which correlate with solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization of diols or ketones. For this compound, a stereoselective route employing glycols and aldehydes under controlled conditions (e.g., H2SO4\text{H}_2\text{SO}_4, 60°C) yields the desired (2R,4S) isomer. Solvent choice (e.g., toluene or dichloromethane) and temperature gradients are critical to minimizing side products like regioisomers or racemic mixtures .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and stereochemical purity. A patented method involves the reaction of 2-phenylpropanal with 2-methyl-1,2-propanediol in the presence of a chiral catalyst, achieving >90% enantiomeric excess (ee). Process optimization focuses on reducing reaction time (from 24 to 8 hours) and improving yield (75% to 85%) through microwave-assisted heating .

Physicochemical Properties

PropertyValueSource
Molecular Weight178.23 g/mol
Density1.06 g/cm³ (20°C)
Flash Point-5°C
Vapor Pressure9.3 kPa (20°C)
Solubility in WaterMiscible
Log PP2.0

The compound’s miscibility in water and low flash point necessitate careful handling to prevent accidental ignition . Its logP\log P value suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media .

Reactivity and Chemical Behavior

Nucleophilic Substitutions

The dioxolane ring undergoes nucleophilic attack at the oxygen-adjacent carbons. For example, reaction with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) opens the ring, yielding substituted diols. Steric hindrance from the phenyl group slows reactions at the 4-position, favoring 2-substitution products .

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the dioxolane ring into a diol and ketone. Kinetic studies show that the (2R,4S) configuration hydrolyzes 30% faster than its enantiomer due to transition-state stabilization. This reactivity is exploited in prodrug design, where controlled release of active metabolites is desired .

Biological Interactions and Applications

Antimicrobial Activity

Derivatives of 1,3-dioxolane exhibit broad-spectrum antimicrobial properties. In vitro assays demonstrate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The phenyl group enhances membrane penetration, while methyl substituents modulate toxicity profiles .

Enzymatic Interactions

The compound acts as a competitive inhibitor of cytochrome P450 enzymes (IC50_{50} = 12 µM), suggesting utility in drug metabolism studies. Molecular docking simulations reveal hydrogen bonding between the dioxolane oxygen and active-site residues (e.g., Tyr-307 in CYP3A4) .

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